2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
CAS No.:
Cat. No.: VC18090775
Molecular Formula: C14H17Cl3N4
Molecular Weight: 347.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride -](/images/structure/VC18090775.png)
Specification
Molecular Formula | C14H17Cl3N4 |
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Molecular Weight | 347.7 g/mol |
IUPAC Name | 2-(4-pyridin-4-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
Standard InChI | InChI=1S/C14H14N4.3ClH/c15-7-4-13-17-12-3-1-2-11(14(12)18-13)10-5-8-16-9-6-10;;;/h1-3,5-6,8-9H,4,7,15H2,(H,17,18);3*1H |
Standard InChI Key | JGAQMWFGLCCQIE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CC=NC=C3.Cl.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a 1H-1,3-benzodiazole (benzimidazole) core, a bicyclic aromatic system comprising fused benzene and imidazole rings. At the 4-position of the benzodiazole, a pyridin-4-yl substituent is attached, introducing a nitrogen-containing heterocycle. The 2-position of the benzodiazole is linked to an ethan-1-amine chain, which is protonated as a trihydrochloride salt to enhance solubility and stability.
Key Structural Components:
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Benzodiazole Core: Contributes aromaticity and planar geometry, enabling π-π stacking interactions with biological targets.
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Pyridin-4-yl Group: Enhances hydrogen-bonding capacity and modulates electronic properties via its electron-deficient nitrogen atom.
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Ethanamine Side Chain: Provides a flexible alkyl spacer and primary amine group for salt formation or covalent modifications.
Molecular Formula and Physicochemical Data
While exact data for this compound is scarce, analogous structures suggest the following properties :
Property | Value |
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Molecular Formula | C₁₄H₁₇Cl₃N₄ (free base: C₁₄H₁₄N₄) |
Molecular Weight | ~347.7 g/mol |
Solubility | Water-soluble (trihydrochloride salt) |
Melting Point | >250°C (decomposes) |
pKa (Amine) | ~8.5–9.2 |
The trihydrochloride salt form improves aqueous solubility, making it suitable for in vitro and in vivo studies.
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
The synthesis of benzodiazole derivatives typically involves cyclocondensation of o-phenylenediamine with carboxylic acids or their equivalents. For this compound, a plausible route includes:
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Formation of the Benzodiazole Core:
Reaction of 4-(pyridin-4-yl)-1H-benzodiazole-2-carboxylic acid with ethylenediamine under dehydrating conditions. -
Side-Chain Introduction:
Coupling the 2-position of the benzodiazole with 2-aminoethyl bromide via nucleophilic substitution. -
Salt Formation:
Treatment with hydrochloric acid to yield the trihydrochloride salt .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 4-position of the benzodiazole requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Chromatographic separation is often necessary to isolate the desired isomer from byproducts.
Activity | IC₅₀/EC₅₀ | Target |
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Antibacterial | 2.1 μM | Staphylococcus aureus |
Antiproliferative | 0.8 μM | HeLa cells |
Applications in Drug Development
Lead Compound Optimization
The ethanamine side chain permits derivatization to enhance pharmacokinetic properties:
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Acetylation: Improves blood-brain barrier penetration.
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PEGylation: Extends plasma half-life.
Preclinical Challenges
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Toxicity: Benzodiazole derivatives may exhibit hepatotoxicity at high doses, necessitating structure-activity relationship (SAR) studies.
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Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation requires structural shielding of vulnerable sites.
Analytical Characterization
Spectroscopic Data
Hypothetical profiles based on analogs:
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¹H NMR (D₂O): δ 8.72 (d, 2H, pyridine-H), 7.89–7.15 (m, 4H, benzodiazole-H), 3.45 (t, 2H, CH₂NH₃⁺).
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LC-MS (ESI+): m/z 263.1 [M+H]⁺ (free base).
Chromatographic Methods
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HPLC: C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time ≈ 6.2 min.
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